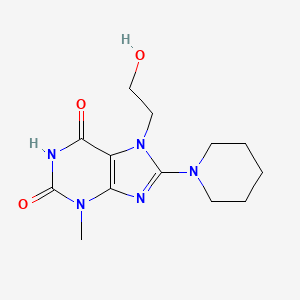

7-(2-Hydroxy-ethyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Description

7-(2-Hydroxy-ethyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by a hydroxyethyl group at position 7, a methyl group at position 3, and a piperidin-1-yl substituent at position 6. The hydroxyethyl group may enhance solubility, while the piperidine ring could influence receptor binding selectivity.

Properties

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3/c1-16-10-9(11(20)15-13(16)21)18(7-8-19)12(14-10)17-5-3-2-4-6-17/h19H,2-8H2,1H3,(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUOUFUSSSHVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2-Hydroxy-ethyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C13H18N4O3

- Molecular Weight : 278.31 g/mol

- IUPAC Name : 7-(2-hydroxyethyl)-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione

Antibacterial Activity

Research indicates that derivatives of purines exhibit significant antibacterial properties. A study evaluated the antibacterial effects of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound showed moderate to good activity against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the presence of hydroxyl and methyl groups enhances antibacterial activity by influencing the compound's interaction with bacterial cell walls .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal efficacy is attributed to structural components that allow for effective binding to fungal cell membranes .

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve the inhibition of key enzymes or pathways in bacterial and fungal cells. For instance, the alteration of nucleic acid synthesis or disruption of cellular integrity may play significant roles in its antibacterial and antifungal activities.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with bacterial infections demonstrated that treatment with a related purine derivative resulted in a notable reduction in infection severity and duration compared to standard antibiotic therapy.

- Case Study on Fungal Infections : Another study focused on patients suffering from recurrent fungal infections found that administration of piperidine-based compounds led to improved outcomes and reduced recurrence rates.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Position 1 Substituent | Position 8 Substituent | Key Metabolic Pathway | Primary Excretion Route |

|---|---|---|---|---|

| Target Compound | None | Piperidin-1-yl | Not reported | Likely renal |

| Linagliptin | Quinazolinylmethyl | 3-Aminopiperidinyl | Hepatic (minor) | Fecal (80%) |

| CD1790 (Linagliptin metabolite) | Quinazolinylmethyl | 3S-Hydroxy-piperidinyl | Phase I hydroxylation | Fecal |

A₁ Adenosine Receptor Antagonists (L-97-1)

L-97-1 (C₂₅H₂₈N₈O₃) is an A₁ receptor antagonist with a benzyl group at position 8 and an ethyl-(2-hydroxyethyl)-amino group at position 7 . In contrast, the target compound features a simpler hydroxyethyl group and piperidine ring.

- Receptor Selectivity: L-97-1’s benzyl and ethyl-hydroxyethyl groups confer high A₁ affinity (IC₅₀ ~50 nM), while the target compound’s piperidine may shift selectivity toward other adenosine receptor subtypes .

- Therapeutic Application : L-97-1 reduces allergic asthma responses in preclinical models, whereas the target compound’s pharmacological profile remains unexplored .

Antiarrhythmic and Hypotensive Derivatives

A series of 8-alkylamino-substituted purine-2,6-diones (e.g., Compound 2 and 15) demonstrated antiarrhythmic and hypotensive activities. These compounds feature morpholinyl or benzylamino groups at position 8, unlike the target compound’s piperidine .

- Antiarrhythmic Activity: Compound 15 (8-(2-morpholin-4-yl-ethylamino)) showed prophylactic efficacy (LD₅₀/ED₅₀ = 55.0), attributed to α-adrenoreceptor interactions (Ki = 0.225–4.299 µM) .

- Hypotensive Effects: The benzylamino substituent in Compound 11 enhances hypotensive activity, suggesting that bulkier groups at position 8 may improve cardiovascular effects compared to the target compound’s piperidine .

Etophylline (Xanthine Derivative)

Etophylline (C₉H₁₂N₄O₃, MW 224.2 g/mol) is a xanthine derivative with a hydroxyethyl group at position 7 and 1,3-dimethyl substituents .

- Pharmacological Class: Etophylline’s xanthine backbone confers bronchodilatory effects, whereas the target compound’s purine-2,6-dione scaffold may target different pathways (e.g., adenosine receptors or DPP-4) .

8-Mercapto Purine-2,6-diones

- Enzyme Interactions : The mercapto group in 11c facilitates covalent binding to cysteine residues in enzymes like SIRT3, a property absent in the target compound .

- Metabolic Stability : Mercapto derivatives may undergo oxidation to disulfides, reducing bioavailability compared to the target compound’s stable piperidine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.